molecular formula C23H22ClN3O2 B2821556 2-(2-butoxyphenyl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358485-21-8

2-(2-butoxyphenyl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2821556
CAS No.: 1358485-21-8
M. Wt: 407.9
InChI Key: RTPLHALRGMIUME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Butoxyphenyl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic organic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic system, substituted with a butoxyphenyl group and a chlorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-butoxyphenyl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazolo[1,5-a]pyrazine Core:

    Substitution Reactions:

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction of the nitro groups (if present) to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and sodium hydride (NaH) for nucleophilic substitutions.

Major Products:

  • Oxidized phenolic derivatives.
  • Reduced amine derivatives.
  • Various substituted aromatic compounds depending on the reagents used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as an anti-inflammatory and anticancer agent.
  • Studied for its ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry:

  • Potential applications in the development of new materials with specific electronic or optical properties.
  • Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-butoxyphenyl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with biological targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interaction, it may act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

  • 2-(2-Butoxyphenyl)-5-benzylpyrazolo[1,5-a]pyrazin-4(5H)-one
  • 2-(2-Butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Comparison:

    Structural Differences: The presence of different substituents on the benzyl group (e.g., chlorine vs. methyl) can significantly affect the compound’s reactivity and biological activity.

    Unique Properties: The chlorobenzyl group in 2-(2-butoxyphenyl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one may enhance its binding affinity to certain biological targets compared to its analogs.

    Biological Activity: Variations in substituents can lead to differences in pharmacokinetics and pharmacodynamics, making each compound unique in its therapeutic potential.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(2-butoxyphenyl)-5-[(3-chlorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2/c1-2-3-13-29-22-10-5-4-9-19(22)20-15-21-23(28)26(11-12-27(21)25-20)16-17-7-6-8-18(24)14-17/h4-12,14-15H,2-3,13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPLHALRGMIUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.